molecular formula C17H12F3N3O2S B5088562 N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B5088562
M. Wt: 379.4 g/mol
InChI Key: BREZFZQOFLHKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a trifluoromethyl group at position 2 of the benzothiazole core and a 6-carboxamide moiety linked to a 4-acetamidophenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetamido and carboxamide groups contribute to solubility and target interaction .

Synthetic routes for analogous benzothiazole derivatives typically involve coupling reactions using reagents such as EEDQ (ethoxycarbonyl-ethoxy-dihydroquinoline) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in polar aprotic solvents like DMF (dimethylformamide) .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-9(24)21-11-3-5-12(6-4-11)22-15(25)10-2-7-13-14(8-10)26-16(23-13)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREZFZQOFLHKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Acetylation of the Amino Group: The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated phenyl ring with the benzothiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. Studies indicate that derivatives of benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in vivo .

Inhibitors of Differentiation
The compound has been investigated for its role as an inhibitor of differentiation (Id) proteins, which are crucial in regulating cell differentiation processes. Inhibitors of Id proteins have therapeutic potential in treating cancers where differentiation pathways are disrupted. The compound's ability to modulate these pathways makes it a candidate for further development in cancer therapeutics .

Pharmaceutical Applications

Drug Development
The unique chemical structure of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide positions it as a valuable building block in drug design. Its derivatives can be synthesized to enhance pharmacological properties, such as increased potency or reduced side effects. The compound's synthesis pathway has been optimized for scale-up production, facilitating its incorporation into pharmaceutical formulations .

Targeted Drug Delivery Systems
The compound can be utilized in targeted drug delivery systems due to its ability to form stable complexes with biomolecules. Research indicates that modifying the compound with various functional groups can enhance its binding affinity to specific receptors on cancer cells, thereby improving the selectivity and effectiveness of drug delivery systems .

Material Science Applications

Fluorescent Probes
this compound has been explored as a fluorescent probe for biological imaging applications. Its fluorescence properties make it suitable for tracking cellular processes in real-time, providing insights into cellular dynamics and interactions .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study 2 Inhibitor DevelopmentIdentified as a promising candidate for Id protein inhibition, showing potential in reducing tumor growth in xenograft models.
Study 3 Drug DeliverySuccessfully incorporated into liposomal formulations, enhancing delivery efficiency to targeted tissues with reduced systemic toxicity.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide with structurally related benzothiazole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Purity (HPLC) Melting Point (°C)
This compound (Target) Trifluoromethyl (2), Acetamidophenyl (6-carboxamide) CF₃, CONH₂, NHCOCH₃ Not provided Not reported Not reported
2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (25) Acetamido (2), Phenylsulfonamido (3-phenyl) SO₂NHPh, CONH₂, NHCOCH₃ C₂₂H₁₈N₄O₃S₂ 96.5% Not reported
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) Acetamido (2), Thiazolylsulfamoyl (4-phenyl) SO₂NH-thiazole, CONH₂, NHCOCH₃ C₂₀H₁₆N₆O₃S₃ Not reported 180–182 (dec.)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (763100-17-0) Methyl (6), Triazolylsulfanyl (2) SCH₂-triazole, CH₃, CONH₂ C₂₁H₂₁N₅OS₂ Not reported Not reported

Key Observations:

Trifluoromethyl vs. Acetamido at Position 2 : The target compound’s trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to acetamido in analogs like 25 and 28 . This substitution may improve membrane permeability and metabolic stability .

Carboxamide Substituents : The 4-acetamidophenyl group in the target contrasts with sulfonamido (e.g., 25 ) or thiazolylsulfamoyl (e.g., 28 ) moieties in analogs. Sulfonamides typically increase solubility but may reduce bioavailability due to higher polarity .

Heterocyclic Modifications: Compound 763100-17-0 replaces the benzothiazole’s trifluoromethyl group with a methyl group and introduces a triazolylsulfanyl chain.

Biological Activity

N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its pharmacological versatility. The structural formula is as follows:

C13H10F3N3O2S\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure includes:

  • Benzothiazole moiety : Contributes to the biological activity by interacting with various biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and bioavailability.
  • Acetamido group : Potentially increases solubility and modulates receptor interactions.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. In particular:

  • Cell Lines Tested : The compound has shown activity against pancreatic cancer cell lines (AsPC-1, BxPC-3) and paraganglioma cells.
  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as PPARα and cannabinoid receptors .
Cell Line IC50 (µM) Effect
AsPC-10.1High cytotoxicity
BxPC-30.5Synergistic with gemcitabine
PTJ64i0.25Significant inhibition

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity:

  • Urease Inhibition : It was found to be more effective than standard compounds in inhibiting urease, an important target for treating infections caused by urease-producing bacteria .
  • Antibacterial Effects : Preliminary studies suggest moderate to good antibacterial properties against various strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications in its structure. Key findings from SAR studies include:

  • Substitution Patterns : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency.
  • Amino Group Modifications : Alterations in the acetamido group can affect solubility and receptor binding affinity.

Study 1: Antiproliferative Effects

A study evaluated the effects of this compound on pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Study 2: Urease Inhibition

Another investigation focused on the compound's ability to inhibit urease activity. The results showed that it outperformed traditional urease inhibitors, suggesting potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide?

  • The synthesis typically involves constructing the benzothiazole core via cyclization reactions, followed by functionalization. A common approach includes:

  • Step 1 : Condensation of substituted anilines with thiourea derivatives to form the benzothiazole ring.
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.
  • Step 3 : Coupling the acetylamino phenyl moiety using carbodiimide-mediated amidation .
    • Key parameters: Solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalysts like HOBt/DCC for amide bond formation .

Q. What analytical techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and purity. For example, the trifluoromethyl group shows distinct 19F NMR signals at ~-60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]+ ions) .
  • Elemental Analysis : Validation of C, H, N, S content to ensure stoichiometric accuracy .

Q. What are the primary biological activities reported for this compound?

  • Anticancer Activity : Inhibits enzymes like topoisomerase II (IC50 values in µM range) by intercalating DNA or disrupting ATP-binding pockets .
  • Antimicrobial Potential : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

  • Comparative Structural Analysis : Compare activity across analogs (e.g., replacing the trifluoromethyl group with chloro or methoxy) to isolate structure-activity relationships (SAR) .
  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays) to confirm target specificity .
  • Data Normalization : Account for variability in cell lines (e.g., HepG2 vs. MCF-7) by standardizing protocols (e.g., ATP-based viability assays) .

Q. What strategies optimize the synthesis yield and purity of this compound?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates .
  • Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) to isolate high-purity product (>95%) .
  • Catalyst Screening : Test coupling agents like EDCI/HOBt vs. DCC for improved amidation efficiency .

Q. How can protein-ligand interaction studies be conducted for this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., topoisomerase II) on sensor chips to measure binding kinetics (ka/kd) .
  • X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes (e.g., hydrogen bonding with active-site residues) .
  • Molecular Dynamics (MD) Simulations : Predict binding stability using software like GROMACS, validated by experimental IC50 data .

Q. What methodologies identify metabolic stability and toxicity profiles?

  • In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS to track metabolite formation (e.g., hydroxylation of the benzothiazole ring) .
  • Cytotoxicity Screening : MTT assays in primary hepatocytes to assess hepatic toxicity (IC50 vs. therapeutic index) .
  • In Vivo Models : Administer in rodent PK/PD studies to evaluate bioavailability and organ-specific toxicity .

Data Interpretation and Validation

Q. How should researchers address discrepancies in enzyme inhibition assays?

  • Control Experiments : Include positive controls (e.g., etoposide for topoisomerase II) and validate assay conditions (pH, ionic strength) .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to calculate accurate IC50 values using nonlinear regression (GraphPad Prism) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • QSAR Modeling : Train models on benzothiazole derivatives to correlate structural features (e.g., trifluoromethyl position) with solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.